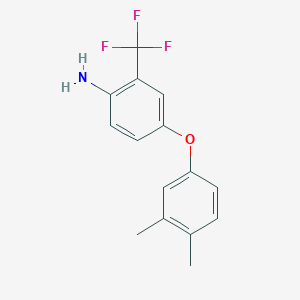
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a benzylphenoxy group and a trifluoromethyl group attached to the aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzylphenol: The initial step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide to form benzylphenol.
Introduction of Trifluoromethyl Group: The benzylphenol is then subjected to a trifluoromethylation reaction using a reagent like trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide.
Amination: The final step involves the introduction of the aniline group through a nucleophilic substitution reaction. This can be achieved by reacting the trifluoromethylated benzylphenol with aniline in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Alkylated or acylated aniline derivatives.
科学的研究の応用
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where trifluoromethylated aniline derivatives have shown efficacy.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
類似化合物との比較
Similar Compounds
4-(2-Phenoxy)-2-(trifluoromethyl)aniline: Lacks the benzyl group, which may affect its chemical reactivity and biological activity.
4-(2-Benzylphenoxy)-2-methylaniline: Contains a methyl group instead of a trifluoromethyl group, which can influence its physical and chemical properties.
4-(2-Benzylphenoxy)-2-(trifluoromethyl)phenol:
Uniqueness
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline is unique due to the presence of both the benzylphenoxy and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzylphenoxy group provides additional sites for chemical modification and interaction with biological targets.
特性
IUPAC Name |
4-(2-benzylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)17-13-16(10-11-18(17)24)25-19-9-5-4-8-15(19)12-14-6-2-1-3-7-14/h1-11,13H,12,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUBWOHYIQNJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=CC(=C(C=C3)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172636.png)

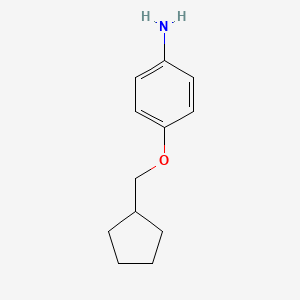
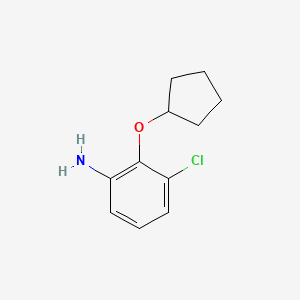
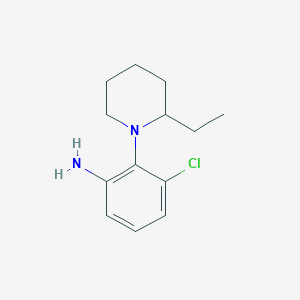
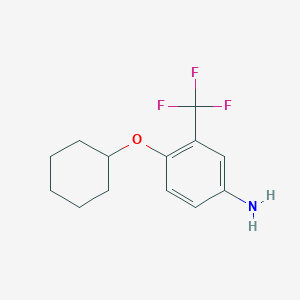
![4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine](/img/structure/B3172665.png)
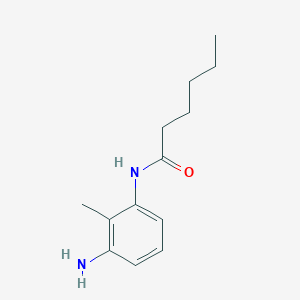

![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)
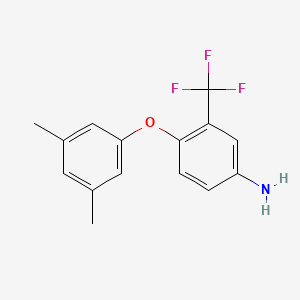
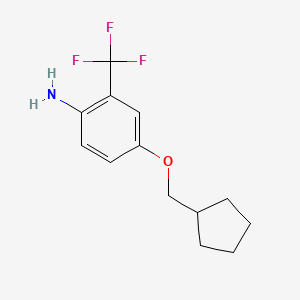
![4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3172710.png)
